REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[C:12](=[O:17])[NH:13][CH2:14][CH2:15][N:16]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>C(O)C.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[NH:16][CH2:15][CH2:14][NH:13][C:12]2=[O:17])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
|
Name
|
3-(3,4-dimethoxyphenyl)-5,6-dihydro-2(1H)-pyrazinone
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C=1C(NCCN1)=O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° to 60° C.
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with ether
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1C(NCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |